2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride
Description
2-[5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethylamine side chain at the 3-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C10H12Cl2F3N3 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H10F3N3.2ClH/c11-10(12,13)7-3-8-6(1-2-14)4-15-9(8)16-5-7;;/h3-5H,1-2,14H2,(H,15,16);2*1H |
InChI Key |
VPIDKJLDSCFMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent anticancer properties. For example, the compound has been studied for its ability to inhibit specific cancer cell lines, including lung and prostate cancers. In vitro assays have demonstrated that certain derivatives can significantly reduce cell viability, with IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Vascular Endothelial Growth Factor Receptor Inhibition
The compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Studies have shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance selectivity and potency against VEGFR-2, making it a valuable lead compound for developing new anti-angiogenic therapies .
Protein Degradation
The compound serves as a building block for synthesizing protein degraders. These degraders are designed to selectively target and eliminate specific proteins associated with diseases, including cancer and neurodegenerative disorders. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and interact with target proteins effectively .
Modulation of Biological Pathways
Due to its unique chemical structure, 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride can modulate various biological pathways. This modulation is essential for understanding disease mechanisms and developing targeted therapies. The compound's ability to influence signaling pathways makes it a useful tool in pharmacological studies aimed at elucidating drug action mechanisms .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. The introduction of the trifluoromethyl group is crucial for enhancing biological activity and solubility properties. Various synthetic methodologies have been reported, allowing for the generation of diverse derivatives with tailored properties for specific applications .
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of pyrrolo[2,3-b]pyridine core | 70% |
| Functionalization | Introduction of trifluoromethyl group | 85% |
| Final amination | Synthesis of dihydrochloride salt | 90% |
Case Study: Anticancer Activity
In one study, researchers synthesized several derivatives of the compound and tested their efficacy against prostate cancer cell lines (PC-3). The most promising derivative exhibited an IC50 value of 0.33 μM, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study: VEGFR-2 Inhibition
Another study focused on the development of selective VEGFR-2 inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. The compound demonstrated significant inhibition in cellular assays, leading to reduced angiogenesis in tumor models. This finding positions it as a candidate for treating conditions characterized by abnormal blood vessel growth .
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt abnormal signaling pathways that contribute to cancer progression. The molecular targets include FGFR1, FGFR2, and FGFR3, with the compound showing potent inhibitory activity against these receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound is compared to analogs with variations in substituents at the 5-position of the pyrrolo[2,3-b]pyridine ring or modifications to the amine side chain. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) enhances metabolic stability and hydrophobic interactions compared to -Cl or -F substituents .
- Salt Forms: Dihydrochloride salts (e.g., main compound and 5-methyl analog) improve solubility relative to mono-hydrochloride forms (e.g., 5-chloro and 5-fluoro derivatives) .
- Biological Activity : Pexidartinib (5-chloro analog) demonstrates clinical efficacy via kinase inhibition, suggesting that the 5-position substituent is critical for target binding .
Structure-Activity Relationships (SAR)
5-Position Substituents :
- -CF₃ : Enhances lipophilicity and binding to hydrophobic pockets.
- -Cl/-F : Moderate electron-withdrawing effects; may reduce off-target interactions compared to -CF₃.
- -CH₃ : Electron-donating; may alter pharmacokinetics but lacks stability benefits of halogens .
Amine Side Chain : The ethylamine moiety at the 3-position is conserved across analogs, suggesting its role in solubility or hydrogen bonding .
Biological Activity
The compound 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride, often referred to in research as a pyrrolopyridine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula: C₈H₈Cl₂F₃N₃
- Molecular Weight: 237.07 g/mol
- CAS Number: Not specifically listed but related compounds exist under CAS 1036027-54-9.
Research indicates that pyrrolopyridine derivatives exhibit a range of biological activities, including:
- Inhibition of Protein Kinases: These compounds may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
- Antimicrobial Activity: Some studies have demonstrated efficacy against bacterial strains and parasites, suggesting potential applications in infectious diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study on a related compound indicated that pyrrolopyridine derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, the inhibition of the PI3K/Akt pathway was noted, which is critical in many cancers. The compound exhibited an IC50 value in the low micromolar range, demonstrating significant potency.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound has notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Absorption: Preliminary data suggest good oral bioavailability.
- Metabolism: The compound is metabolized primarily by cytochrome P450 enzymes, with potential interactions noted with CYP1A2 and CYP2D6 isoforms .
- Toxicity: Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal cytotoxicity towards normal human cells.
Q & A
Q. What are the recommended methodologies for synthesizing 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride, and how can reaction yields be optimized?
Answer: Synthesis typically involves coupling reactions between pyrrolopyridine derivatives and trifluoromethyl-containing precursors. For example, analogous compounds (e.g., ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole) are synthesized via condensation of heterocyclic intermediates with trifluoromethyl ketones under controlled heating (75–80°C) in DMF, followed by purification via crystallization . To optimize yields:
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., pyrrolopyridine aromatic signals at δ 3.26–8.36 ppm) and trifluoromethyl group integration .
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ ion for C₈H₁₆Cl₂N₄).
- HPLC: Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management: Collect solids with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in sealed containers at –20°C in a dry, dark environment to prevent decomposition .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability: Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy at λ_max = 260 nm (pyrrolopyridine absorbance) over 24–72 hours.
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Use differential scanning calorimetry (DSC) to identify phase transitions .
Q. What strategies are effective for resolving contradictory data in biological activity assays (e.g., IC₅₀ variability)?
Answer:
- Assay Optimization: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Data Normalization: Use internal controls (e.g., reference inhibitors) to account for plate-to-plate variability.
- Statistical Validation: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of outliers .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Answer:
Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
